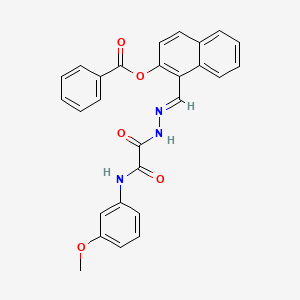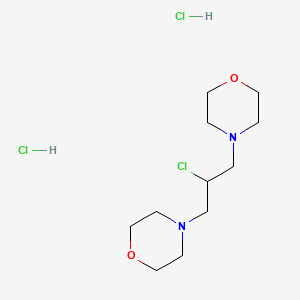
2-Chloro-1,3-dimorpholinopropane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,3-dimorpholinopropane dihydrochloride is a chemical compound with the molecular formula C11H23Cl3N2O2 and a molecular weight of 321.677 g/mol . It is a unique compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is used primarily in early discovery research and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimorpholinopropane dihydrochloride typically involves the reaction of morpholine with 2-chloro-1,3-propanediol under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored and controlled to maintain the desired reaction conditions and to minimize impurities.
化学反应分析
Types of Reactions
2-Chloro-1,3-dimorpholinopropane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound.
科学研究应用
2-Chloro-1,3-dimorpholinopropane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a tool for probing cellular functions.
Medicine: Investigated for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 2-Chloro-1,3-dimorpholinopropane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the structure and function of these biomolecules, affecting various cellular processes.
相似化合物的比较
Similar Compounds
2-Chloro-1,3-propanediol: A related compound with similar chemical properties but lacking the morpholine groups.
1,3-Dimorpholinopropane: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-1,3-dimorpholinopropane dihydrochloride is unique due to the presence of both morpholine groups and a chlorine atom, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable tool in various research applications.
属性
CAS 编号 |
1020-58-2 |
|---|---|
分子式 |
C11H23Cl3N2O2 |
分子量 |
321.7 g/mol |
IUPAC 名称 |
4-(2-chloro-3-morpholin-4-ylpropyl)morpholine;dihydrochloride |
InChI |
InChI=1S/C11H21ClN2O2.2ClH/c12-11(9-13-1-5-15-6-2-13)10-14-3-7-16-8-4-14;;/h11H,1-10H2;2*1H |
InChI 键 |
LOUDYSWZCNLITF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC(CN2CCOCC2)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
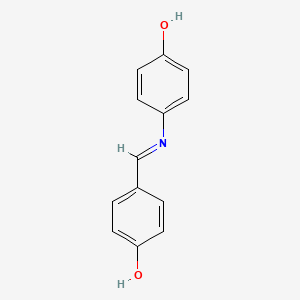
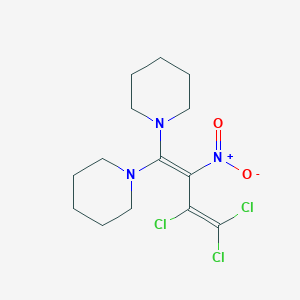
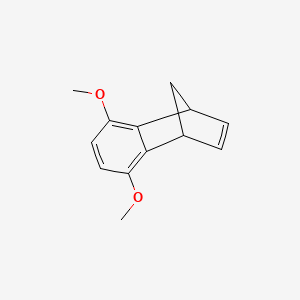
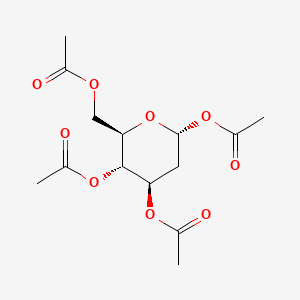
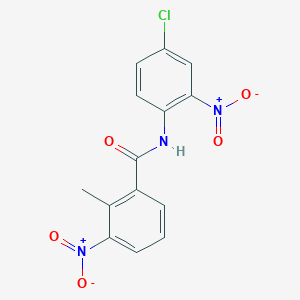
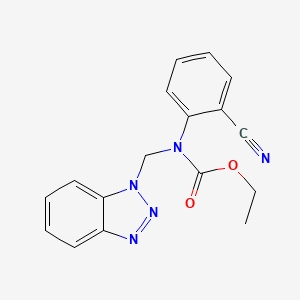

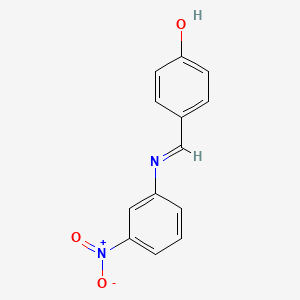
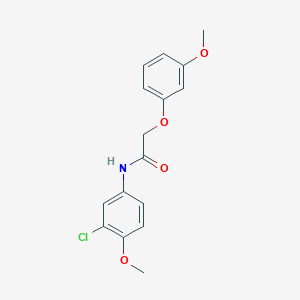
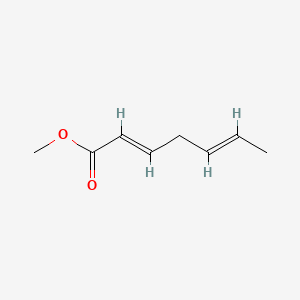
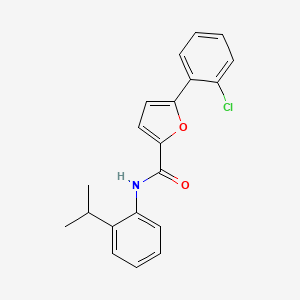
![N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
